molecular formula C7H14ClNO3 B2591250 Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride CAS No. 2247104-00-1

Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride

Cat. No.: B2591250
CAS No.: 2247104-00-1
M. Wt: 195.64
InChI Key: YIKHORVNXWLTMA-GEMLJDPKSA-N
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Description

Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine derivatives.

    Hydroxylation: Introduction of the hydroxyl group at the 5-position of the piperidine ring.

    Esterification: Formation of the methyl ester at the 3-carboxylate position.

    Hydrochloride Formation: Conversion to the hydrochloride salt to enhance solubility and stability.

Industrial Production Methods

Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions often involve strong nucleophiles like sodium hydride.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate;hydrochloride
  • Methyl (3S,5R)-5-hydroxypiperidine-3-carboxylate;hydrochloride

Uniqueness

Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers and enantiomers.

Properties

IUPAC Name

methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)5-2-6(9)4-8-3-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKHORVNXWLTMA-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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